molecular formula C13H9F4NO B1451065 4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine CAS No. 1214331-29-9

4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine

Cat. No.: B1451065
CAS No.: 1214331-29-9
M. Wt: 271.21 g/mol
InChI Key: IRXHUPDOVLHWFL-UHFFFAOYSA-N
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Description

4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is a useful research compound. Its molecular formula is C13H9F4NO and its molecular weight is 271.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Epoxy Compounds

A novel fluorinated epoxy compound, which could be related to the family of chemicals including 4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine, was synthesized and found to exhibit good thermal stability, high glass transition temperatures, and outstanding mechanical properties. These materials also demonstrated excellent electric insulating properties, making them suitable for use in high-performance applications (Ge et al., 2011).

Synthetic Methodologies

The development of fluoroalkyl amino reagents for introducing fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles represents a significant advancement in the synthesis of fluorinated compounds. This methodology facilitates the creation of important building blocks for medicinal and agricultural chemistry, showcasing the compound's versatility in synthetic organic chemistry (Schmitt et al., 2017).

Catalysis and Organic Synthesis

The Palladium-catalyzed trifluoromethylation of aryl chlorides under mild conditions allows for the transformation of a wide range of substrates, including heterocycles, in excellent yields. This process is tolerant of many functional groups, making it applicable to late-stage modifications of advanced intermediates in pharmaceutical and agrochemical synthesis, highlighting the compound's potential in catalysis and organic synthesis (Cho et al., 2010).

Fluorinated Boron-Dipyrromethene (BODIPY) Dyes

The development of fluorinated BODIPY dyes with enhanced photostability and the ability to function as dual labels for surface analysis via X-ray photoelectron spectroscopy (XPS) and fluorescence demonstrates the compound's utility in analytical chemistry and materials science (Hecht et al., 2013).

Organic/Inorganic Semiconductor Hybrid Particles

The synthesis of functionalized polyfluorenes leading to the creation of hybrid particles with cadmium selenide quantum dots suggests applications in the development of advanced materials for electronics and photonics, where the unique properties of fluorinated compounds can be leveraged (de Roo et al., 2014).

Biochemical Analysis

Biochemical Properties

4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols . This interaction is crucial as it can modulate the levels of bioactive lipids, thereby influencing various physiological processes.

Cellular Effects

The effects of 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting soluble epoxide hydrolase, this compound can alter the signaling pathways mediated by epoxyeicosatrienoic acids, leading to changes in gene expression and metabolic activities within the cell .

Molecular Mechanism

At the molecular level, 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine exerts its effects through specific binding interactions with target biomolecules. Its inhibition of soluble epoxide hydrolase involves binding to the enzyme’s active site, preventing the conversion of epoxides to diols. This inhibition can lead to increased levels of epoxyeicosatrienoic acids, which have various biological effects, including anti-inflammatory and vasodilatory actions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory actions. At higher doses, it could potentially cause toxic or adverse effects. Understanding the threshold effects and the safe dosage range is crucial for its application in therapeutic settings .

Metabolic Pathways

4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its inhibition of soluble epoxide hydrolase affects the metabolic flux of epoxyeicosatrienoic acids, leading to altered levels of these metabolites. This modulation of metabolic pathways can have significant physiological implications .

Transport and Distribution

Within cells and tissues, 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, thereby affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 4’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-10-4-1-8(2-5-10)9-3-6-11(18)12(7-9)19-13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXHUPDOVLHWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.